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Introduction

Barium carbonate (BaCOs), a compound found naturally as the mineral witherite, is a material
of significant interest in various scientific and industrial fields, including the manufacturing of
specialty glass, ceramics, and certain pharmaceuticals. Its polymorphic nature, particularly the
reversible phase transition between the low-temperature orthorhombic (a-BaCOs) and the high-
temperature hexagonal (3-BaCOs) phases, is a critical aspect that influences its properties and
applications. Understanding the thermodynamics, kinetics, and structural changes associated
with this transition is paramount for controlling material synthesis, performance, and stability.

This technical guide provides a comprehensive overview of the orthorhombic to hexagonal
phase transition in BaCOs, consolidating key quantitative data, detailing experimental
methodologies for its characterization, and visualizing the underlying structural transformations
and experimental workflows.

Thermodynamics and Structural Characteristics of
the Phase Transition
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The transformation of BaCOs from an orthorhombic to a hexagonal crystal structure is a first-
order, reversible phase transition that occurs at elevated temperatures. This transition is
characterized by significant changes in the crystal lattice, leading to alterations in the material's
physical and chemical properties.

Transition Temperatures and Enthalpy

The phase transition from the orthorhombic (a) phase to the hexagonal (B) phase has been
consistently reported to occur at approximately 811 °C (1084 K).[1] Upon further heating, a
second phase transition to a cubic (y) phase is observed at temperatures ranging from 940 °C
to 988 °C.[1]

While the transition temperature is well-documented, specific values for the enthalpy of the
orthorhombic to hexagonal transition are not extensively reported in the literature. However,
thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), clearly indicate
an endothermic peak at the transition temperature, confirming the energy absorption
associated with this structural change.[1] One study on the heat capacity of witherite at low
temperatures observed an anomaly between 170 K and 267 K, with an enthalpy effect of 152 J
mol~1, though this is not related to the high-temperature phase transition.[2]

Crystal Structure Transformation

The orthorhombic phase of BaCOs, stable at ambient conditions, belongs to the space group
Pmcn and is isostructural with the mineral aragonite.[1][3] The high-temperature hexagonal
phase is characterized by the space group R3m.[1][3][4] This transformation involves a
significant rearrangement of the constituent ions, resulting in a more symmetric crystal lattice at
higher temperatures. A notable feature of this transition is a significant volume increase of
approximately 2.8%.[3][4]

Table 1: Crystallographic Data for the Orthorhombic to Hexagonal Phase Transition in BaCOs
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Orthorhombic (a-BaCO3) Hexagonal (B-BaCO3)
Property

Phase (at 25 °C) Phase (at 820 °C)
Crystal System Orthorhombic Hexagonal (Trigonal)
Space Group Pmcn R3m
, a=5.3103A, b=8.9122A, ¢
Lattice Parameters a=5.46A c=10.02A
= 6.4365 A[1]
_ 258.1 A3 (per formula unit
Unit Cell Volume 304.5 As ,
volume increases)
Coordination of Baz* 9 6

Mechanism of the Phase Transition

The transition from the orthorhombic to the hexagonal phase is a displacive transformation. At
the atomic level, it is understood to involve a reorientation of the carbonate (CO32~) groups and
a change in the coordination environment of the barium (Ba?*) ions. In the orthorhombic
structure, the carbonate groups have a specific orientation, which becomes more disordered as
the temperature increases, leading to the higher symmetry of the hexagonal phase. This
increased rotational motion of the carbonate ions is a key driver for the phase transition.
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Mechanism of the Orthorhombic to Hexagonal Phase Transition in BaCO:s.

Influence of External Factors
Effect of Pressure

At room temperature, increasing pressure does not induce the transition to the hexagonal
phase. Instead, high-pressure studies have shown that witherite (orthorhombic BaCO3)
transforms into a different, denser orthorhombic phase with a post-aragonite structure at
approximately 8 GPa.[5] The high-temperature hexagonal phase is, therefore, a polymorph
favored by thermal energy at ambient pressure rather than high pressure.

Effect of Doping

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b7798742?utm_src=pdf-body-img
https://www.researchgate.net/publication/249851610_Phase_transitions_of_BaCO_3_at_high_pressures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The influence of doping on the orthorhombic to hexagonal phase transition in pure BaCOs has
not been extensively studied. However, research on related complex oxides containing barium
carbonate as a component suggests that the introduction of dopants can significantly alter
phase transition temperatures. For instance, in BaTiOs, doping can induce structural phase
transitions.[6] Computational studies on other perovskites like BaThOs show that doping with
elements such as Mg, Ca, and Sr can lead to phase transformations.[7] It is plausible that
substituting Ba2* with smaller isovalent cations like Sr2* or Ca2* could influence the transition
temperature in BaCOs, but dedicated experimental or computational studies are needed to
confirm this.

Experimental Characterization Protocols

The study of the orthorhombic to hexagonal phase transition in BaCOs relies on several key
analytical techniques. The following sections provide detailed methodologies for these
experiments.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is the primary technique for identifying crystal structures and their transformations as a
function of temperature.

Objective: To determine the crystal structure of BaCOs at various temperatures and identify the
transition temperature from the orthorhombic to the hexagonal phase.

Methodology:

o Sample Preparation: A fine powder of high-purity BaCOs is prepared. The powder is typically
loaded into a sample holder suitable for high-temperature measurements, such as a
platinum or alumina strip heater or a ceramic crucible.[8]

e Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber is
used. The chamber should be capable of reaching at least 1000 °C and may allow for
controlled atmospheres (e.g., air, inert gas, or vacuum) to prevent unwanted reactions.[9][10]

o Data Collection:

o An initial XRD pattern is collected at room temperature.
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o The sample is then heated in a stepwise or continuous manner. For stepwise heating, the
temperature is increased in increments (e.g., 20-50 °C), and an XRD pattern is collected
at each temperature after allowing for thermal equilibration.[8]

o Atypical angular range (206) for data collection is 10-80°.

o The heating rate is a critical parameter and is typically in the range of 2-10 °C/min.

o Data Analysis: The collected XRD patterns are analyzed using software capable of Rietveld
refinement. This allows for the determination of the space group, lattice parameters, and
atomic positions at each temperature. The phase transition is identified by the disappearance
of diffraction peaks characteristic of the orthorhombic phase and the appearance of peaks
corresponding to the hexagonal phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing
information on the transition temperature and enthalpy.

Objective: To determine the onset temperature, peak temperature, and enthalpy of the
orthorhombic to hexagonal phase transition.

Methodology:

o Sample Preparation: A small, accurately weighed amount of powdered BaCOs (typically 5-15
mg) is placed in a DSC pan, often made of alumina or platinum. An empty pan is used as a
reference.

 Instrumentation: A DSC instrument capable of operating up to at least 1000 °C is required.
The experiment is typically run under a controlled atmosphere, such as a continuous flow of
nitrogen or argon, to ensure an inert environment.

» Data Collection:
o The sample and reference are heated at a constant rate, commonly 10 °C/min.

o The heat flow to the sample is measured relative to the reference as a function of
temperature.
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» Data Analysis: The phase transition is observed as an endothermic peak in the DSC curve.
The onset temperature of the peak is typically taken as the transition temperature. The area
under the peak is integrated to determine the enthalpy of the transition (AH).

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which
are sensitive to changes in crystal structure.

Objective: To monitor the changes in the vibrational spectra of BaCOs across the phase
transition.

Methodology:

o Sample Preparation: A small amount of powdered BaCO:s is placed on a stage that can be
heated.

e Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion
laser with a wavelength of 514.5 nm) and a heating stage is used.

» Data Collection:
o A Raman spectrum is collected at room temperature.

o The sample is heated, and spectra are recorded at various temperatures, particularly
around the expected transition temperature.

o Data Analysis: The phase transition is identified by the appearance, disappearance, or
shifting of Raman bands. The vibrational modes of the orthorhombic and hexagonal phases
are distinct, allowing for a clear identification of the structural change.
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Experimental Workflow for Characterizing the BaCOs Phase Transition.

Conclusion

The orthorhombic to hexagonal phase transition in barium carbonate is a fundamental solid-
state transformation with significant implications for materials science and related disciplines.
This guide has provided a detailed overview of the thermodynamic and structural aspects of
this transition, highlighting the key changes in crystal structure and the influence of external
parameters. The detailed experimental protocols for High-Temperature X-ray Diffraction,
Differential Scanning Calorimetry, and Raman Spectroscopy offer a practical framework for
researchers investigating this and similar phase transitions. A thorough understanding of these
principles and methodologies is essential for the rational design and application of materials
where barium carbonate is a key component. Further research into the precise enthalpy of
this transition and the effects of specific dopants would provide a more complete picture of this
important material property.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. BaCO3: High-Temperature crystal Structures and the Pmcn — R3m Phase Transition at
811 Celius [inis.iaea.org]

e 4. BaCOa3: High-Temperature crystal Structures and the Pmcn - R3m Phase Transition at
811 Celius (Journal Article) | OSTI.GOV [osti.goV]

. researchgate.net [researchgate.net]
. mp-5504: BaCO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
. researchgate.net [researchgate.net]

. ceat.okstate.edu [ceat.okstate.edu]

°
(] [e0] ~ (o)) )]

. inis.iaea.org [inis.iaea.org]
e 10. pubs.aip.org [pubs.aip.org]

« To cite this document: BenchChem. [Orthorhombic to hexagonal phase transition in BaCO3].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b7798742#orthorhombic-to-hexagonal-phase-
transition-in-baco3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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